Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate
Overview
Description
Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate is a heterocyclic compound featuring a pyridazine ring fused with a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including a benzyl ester and a ketone, makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl alcohol, pyridine, and hydrazine derivatives.
Cyclization: The key step involves the cyclization of a hydrazone intermediate. This can be achieved by reacting a hydrazine derivative with a diketone or keto-ester under acidic or basic conditions.
Esterification: The final step involves esterification to introduce the benzyl ester group. This can be done using benzyl alcohol and a suitable esterification reagent like dicyclohexylcarbodiimide (DCC) or using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ketone group in the compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be substituted with other ester groups or converted to an amide using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
Chemistry
In organic synthesis, Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate serves as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The pyridazine ring system is known for its biological activity, and derivatives of this compound could be explored for their antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound could be used in the synthesis of agrochemicals or as an intermediate in the production of dyes and pigments. Its stability and reactivity make it suitable for large-scale chemical manufacturing processes.
Mechanism of Action
The biological activity of Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism would depend on the specific derivative and its intended application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes critical for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine-3(2H)-one and its derivatives share a similar core structure and exhibit a range of biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine (vitamin B6) are structurally related and have well-known biological roles.
Uniqueness
Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate is unique due to its fused ring system and the presence of both a ketone and an ester functional group. This combination of features is less common in other pyridazine or pyridine derivatives, providing unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
benzyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14-8-12-9-18(7-6-13(12)16-17-14)15(20)21-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNXZPKTMZUIDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=O)NN=C21)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712436 | |
Record name | Benzyl 3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20712436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354963-19-1 | |
Record name | Benzyl 3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20712436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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